- K2CO3-catalyzed direct synthesis of salicylic acid from phenol and supercritical CO2, Applied Catalysis, 2008, 345(1), 12-17

Cas no 89-56-5 (5-Methylsalicylic acid)

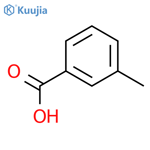

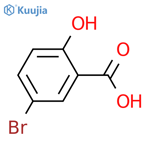

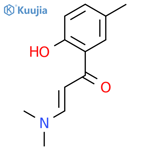

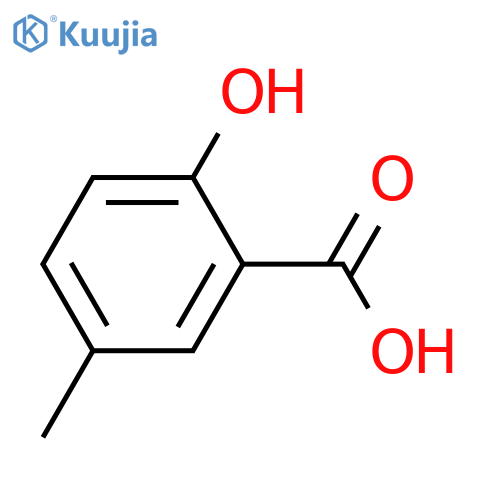

5-Methylsalicylic acid structure

商品名:5-Methylsalicylic acid

5-Methylsalicylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Methylsalicylic acid

- 2,5-cresoticacid

- 2-hydroxy-5-methyl-benzoicaci

- 5-Methyl-2-hydroxybenzoic acid

- 6-Hydroxy-3-methylbenzoic acid

- alpha-cresotinicacid

- Benzoic acid, 2-hydroxy-5-methyl-

- 2-HYDROXY-5-METHYLBENZOIC ACID

- 5-Methyl Salicylic A

- p-Cresotic Acid

- 6-Hydroxy-m-toluic Acid

- 2,5-Cresotic acid

- p-Cresotinic acid

- p-Homosalicylic acid

- alpha-Cresotinic acid

- .alpha.-Cresotinic acid

- 6GAI2MTV5V

- DLGBEGBHXSAQOC-UHFFFAOYSA-N

- p-Kresotinsaure

- 54G

- 5-metylsalicylic aci

- HY-78573

- SCHEMBL127149

- W-100370

- 5-Methylsalicylic acid, 98%

- 4-Bromo-2H-pyrazole-3-carboxylicacid

- MFCD00002461

- LS-55454

- Q27264861

- CHEMBL1161012

- 5-methyl-2-hydroxobenzoic acid

- FT-0620671

- 4-10-00-00610 (Beilstein Handbook Reference)

- 6-hydroxy-m-toluylsyre

- CS-0008584

- EN300-22339

- NSC-38518

- Z147642456

- NSC38518

- 89-56-5

- EINECS 201-918-6

- P-CRESOTIC ACID [MI]

- STL374096

- PS-4592

- BDBM50252630

- F8889-1114

- UNII-6GAI2MTV5V

- BBL027383

- 5-methyl salicylic acid

- 5-metylsalicylic acid

- NSC 38518

- AI3-25422

- DTXSID20237472

- BRN 1909076

- InChI=1/C8H8O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11

- AMY37076

- AKOS000121590

- SY013534

- 2,5-Cresotic acid (8CI)

- 2-Hydroxy-5-methylbenzoic acid (ACI)

- α-Cresotinic acid

- 5-Methylsalicylic acid,98%

- NS00039335

- 5-Methylsalicylicacid

- DB-000253

-

- MDL: MFCD00002461

- インチ: 1S/C8H8O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)

- InChIKey: DLGBEGBHXSAQOC-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(O)=CC=C(C)C=1)O

- BRN: 1909076

計算された属性

- せいみつぶんしりょう: 152.04700

- どういたいしつりょう: 152.047

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- ひょうめんでんか: 0

- 互変異性体の数: 4

- トポロジー分子極性表面積: 57.5

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.2143 (rough estimate)

- ゆうかいてん: 151.0 to 153.0 deg-C

- ふってん: 234.6°C (rough estimate)

- フラッシュポイント: 149

- 屈折率: 1.4945 (estimate)

- PSA: 57.53000

- LogP: 1.39880

- マーカー: 2582

- ようかいせい: 使用できません

5-Methylsalicylic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H315-H319

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S36/39-S22-S36

- RTECS番号:GP3920200

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Store at room temperature

5-Methylsalicylic acid 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関コード:

2918290000概要:

2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

5-Methylsalicylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22339-0.5g |

2-hydroxy-5-methylbenzoic acid |

89-56-5 | 95% | 0.5g |

$21.0 | 2024-06-20 | |

| Enamine | EN300-22339-0.25g |

2-hydroxy-5-methylbenzoic acid |

89-56-5 | 95% | 0.25g |

$19.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069145-10g |

2-Hydroxy-5-methylbenzoic acid |

89-56-5 | 98% | 10g |

¥88 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069145-25g |

5-Methylsalicylic acid |

89-56-5 | 98% | 25g |

¥153.00 | 2024-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158282-250mg |

5-Methylsalicylic acid |

89-56-5 | >98.0%(T) | 250mg |

¥30.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158282-100g |

5-Methylsalicylic acid |

89-56-5 | >98.0%(T) | 100g |

¥448.90 | 2023-09-02 | |

| Apollo Scientific | OR28783-100g |

2-Hydroxy-5-methylbenzoic acid |

89-56-5 | 100g |

£59.00 | 2025-02-19 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-XM244-5g |

5-Methylsalicylic acid |

89-56-5 | 98% | 5g |

88.0CNY | 2021-08-12 | |

| TRC | M326220-10g |

5-Methyl Salicylic Acid |

89-56-5 | 10g |

$ 125.00 | 2022-06-04 | ||

| Ambeed | A105323-100g |

5-Methylsalicylic acid |

89-56-5 | 98% | 100g |

$80.0 | 2025-02-25 |

5-Methylsalicylic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Potassium carbonate ; 5 h, 8 MPa, 473 K; cooled

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Iron(2+), bis(acetonitrile)[rel-[N1(R),N2(R)]-N1,N2-dimethyl-N1,N2-bis[(2-pyridi… Solvents: Acetonitrile , Water ; rt

リファレンス

- Iron-Promoted ortho- and/or ipso-Hydroxylation of Benzoic Acids with H2O2, Chemistry - A European Journal, 2009, 15(47), 13171-13180

合成方法 3

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Quinone , Potassium acetate , Oxygen Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 15 h, 115 °C; 115 °C → rt

リファレンス

- Pd(II)-catalyzed hydroxylation of arenes with 1 atm of O2 or air, Journal of the American Chemical Society, 2009, 131(41), 14654-14655

合成方法 6

はんのうじょうけん

1.1 Solvents: 4-Chlorophenol ; 9 min

リファレンス

- Carboxylation of phenol and its derivatives with sodiumethylcarbonate under microwave irradiation, Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2016, (3), 196-201

合成方法 7

はんのうじょうけん

1.1 Reagents: Ammonia , Potassium amide

リファレンス

- Cleavage of halobenzophenones by potassamide in ammonia. New routes to xanthen- and thioxanthen-9-ones, Journal of the Chemical Society, 1975, (2), 155-60

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium hydroxide

リファレンス

- Reactions with 2-methylchromones, Anales de Quimica, 1994, 90(5-6), 359-64

合成方法 9

はんのうじょうけん

1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Benzene

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Palladium-catalyzed cross-methylation of haloarenes possessing active hydrogen atoms by intramolecularly stabilized dimethylindium and dimethylaluminum reagents, European Journal of Organic Chemistry, 2002, (10), 1628-1633

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Poly(4-vinylpyridine) Solvents: Toluene ; 300 s, 120 °C; 120 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 900 s, 120 °C; 120 °C → rt

1.3 Reagents: Amberlyst 15 Solvents: Ethanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 900 s, 120 °C; 120 °C → rt

1.3 Reagents: Amberlyst 15 Solvents: Ethanol ; overnight, rt

リファレンス

- Preparation of arene carboxylic acids via a polymer-supported Krohnke reaction, Letters in Organic Chemistry, 2006, 3(12), 943-947

合成方法 12

はんのうじょうけん

1.1 Reagents: 2,4,6-Trimethylphenol , Sodium hydride ; 5 min, 100 °C; 100 °C → rt

1.2 2 h, 1 atm, 185 °C; 185 °C → rt

1.3 Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

1.2 2 h, 1 atm, 185 °C; 185 °C → rt

1.3 Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

リファレンス

- Carboxylation of Phenols with CO2 at Atmospheric Pressure, Chemistry - A European Journal, 2016, 22(20), 6798-6802

合成方法 13

はんのうじょうけん

1.1 5 min, heated

リファレンス

- Carboxylation of phenol, p-cresol and p-chlorophenol with sodium ethyl carbonate under microwave irradiation, Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2015, (4), 24-30

合成方法 14

はんのうじょうけん

1.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

リファレンス

- General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation, Angewandte Chemie, 2015, 54(7), 2255-2259

合成方法 15

はんのうじょうけん

1.1 Reagents: Carbon dioxide ; 4 h, 10 atm, rt → 185 °C; 3 h, 10 atm, 185 °C; 185 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate, Petroleum Chemistry, 2016, 56(7), 646-650

合成方法 16

はんのうじょうけん

1.1 Reagents: Dipotassium phosphate Catalysts: Palladium diacetate , 1,6-Dihydro-α,α-dimethyl-6-oxo-2-pyridineacetic acid Solvents: Acetonitrile ; 10 min, 25 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, 25 °C

1.3 Reagents: Sodium sulfite Solvents: Water ; 25 °C

1.4 Reagents: Formic acid Solvents: Methanol ; acidified, 25 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, 25 °C

1.3 Reagents: Sodium sulfite Solvents: Water ; 25 °C

1.4 Reagents: Formic acid Solvents: Methanol ; acidified, 25 °C

リファレンス

- Ligand-Enabled C-H Hydroxylation with Aqueous H2O2 at Room Temperature, Journal of the American Chemical Society, 2022, 144(39), 18109-18116

合成方法 17

はんのうじょうけん

1.1 Reagents: Sulfuryl chloride

リファレンス

- Novel synthesis of aromatic carboxylic acids from enaminones, Archiv der Pharmazie (Weinheim, 1995, 328(3), 283-5

合成方法 18

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Copper Solvents: Water

1.2 -

1.2 -

リファレンス

- Reimer-Tiemann reaction using carbon tetrachloride, Indian Journal of Chemistry, 1991, (8), 800-1

5-Methylsalicylic acid Raw materials

- Phenol, 4-methyl-,sodium salt (1:1)

- Carbonic acid, monoethyl ester, sodium salt

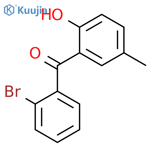

- METHANONE, (2-BROMOPHENYL)(2-HYDROXY-5-METHYLPHENYL)-

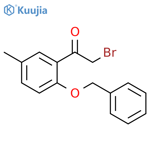

- 2-Bromo-1-[5-methyl-2-(phenylmethoxy)phenyl]ethanone

- 2-Propen-1-one, 3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)-

- 2-Chloro-5-methylbenzoic acid

- 5-Bromosalicylic acid

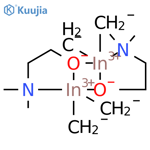

- Indium, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetramethyldi-

- 3-methylbenzoic acid

5-Methylsalicylic acid Preparation Products

5-Methylsalicylic acid 関連文献

-

1. Complex formation between iron(III) and some substituted salicylic acidsM. V. Park J. Chem. Soc. A 1966 816

-

Tae-Hwan Kim,Chaeyeon Song,Young-Soo Han,Jong-Dae Jang,Myung Chul Choi Soft Matter 2014 10 484

-

3. Synthesis and reactions of some cyclohexadienones. Part IIJ. R. Merchant,V. B. Desai J. Chem. Soc. C 1968 499

-

4. Cleavage of halogenobenzophenones by potassamide in ammonia; new routes to xanthen- and thioxanthen-9-onesMartin S. Gibson,S. Martin Vines,John M. Walthew J. Chem. Soc. Perkin Trans. 1 1975 155

-

Wilson Baker,B. Gilbert,W. D. Ollis,T. S. Zealley J. Chem. Soc. 1951 209

89-56-5 (5-Methylsalicylic acid) 関連製品

- 303-07-1(2,6-Dihydroxybenzoic acid)

- 50-85-1(4-Methylsalicylic acid)

- 92-70-6(3-Hydroxy-2-naphthoic acid)

- 303-38-8(2,3-Dihydroxybenzoic acid)

- 69-72-7(Salicylic acid)

- 4919-37-3(4-Hydroxy-3,5-dimethylbenzoic acid)

- 83-30-7(2,4,6-Trihydroxybenzoic acid)

- 83-40-9(3-Methylsalicylic acid)

- 86-48-6(1-hydroxynaphthalene-2-carboxylic acid)

- 89-86-1(2,4-Dihydroxybenzoic acid)

推奨される供給者

atkchemica

(CAS:89-56-5)5-Methylsalicylic acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ